1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 2-(4-chlorophenyl)-2-oxoethyl group.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFXBVCPIXLEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328733 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108664-55-7 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation and cyclization steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyridinone derivatives with different functional groups.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Chlorophenyl vs. 2-Chlorophenyl: describes 1-(2-(2-chlorophenyl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1396809-31-6), where the chlorine substituent is in the ortho position.
- 4-Chlorophenyl vs. 4-Hydroxyphenyl: reports 3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one, which replaces chlorine with a hydroxyl group. This substitution increases polarity and hydrogen-bonding capacity, improving water solubility but reducing lipophilicity.
- 4-Chlorophenyl vs. This compound is an impurity in Apixaban synthesis, emphasizing the role of functional groups in pharmaceutical relevance .
Core Structural Modifications
- Pyridinone vs. Thiohydantoin: synthesizes 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene)amino]-2-thioxoimidazolidin-4-one, replacing pyridinone with a thiohydantoin ring. The sulfur atom in thiohydantoin enhances metabolic stability and may influence anti-inflammatory activity, as noted in the study .
Addition of Sulfonyl Groups :
The compound in includes a pyrrolidin-1-ylsulfonyl group, increasing molecular weight (380.8 g/mol) and introducing sulfonamide functionality, which is common in drugs for its pharmacokinetic benefits .
Physicochemical Properties
Molecular Weight and Solubility
The target compound’s calculated molecular weight (~265.7 g/mol) is lower than sulfonyl-containing analogs, suggesting better membrane permeability. Chlorine’s electronegativity may reduce aqueous solubility compared to hydroxyl or amino derivatives .
Melting Points and Stability
Anti-Inflammatory Potential
’s thiohydantoin analog demonstrated anti-inflammatory activity, suggesting that the 4-chlorophenyl-oxoethyl group could synergize with sulfur-containing moieties for therapeutic effects .
Enzymatic Inhibition
- α-Glucosidase Inhibition: While the 4-hydroxyphenyl analog () was inactive, other pyridinone derivatives (e.g., alternariol in ) showed moderate inhibition (IC50 = 43.4 µM). Substituent polarity and steric effects are critical determinants .
Toxicity Considerations
reports an LD50 of 2300 mg/kg for 1-(3-aminophenyl)-2-pyridone, indicating moderate toxicity. The target compound’s chlorine substituent may alter metabolic pathways, warranting further toxicological studies .
Biological Activity
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone, also known as a pyridinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone can be represented as follows:
This structure features a pyridinone ring substituted with a chlorophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert effects through the following mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cellular models .
- Neuroprotective Effects : In studies involving neuroinflammation, this compound demonstrated protective effects on dopaminergic neurons through modulation of nuclear factor-kappa B (NF-κB) signaling pathways .
- Antimicrobial Properties : Preliminary data suggest that derivatives of pyridinones exhibit antimicrobial activity against various pathogens, potentially making them useful in treating infections .
Pharmacological Effects
The pharmacological profile of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone includes:
- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in models of neurodegenerative diseases.
- Neuroprotective : Exhibits protective effects against neurotoxicity induced by substances like MPTP, which is relevant for conditions such as Parkinson's disease .
- Antimicrobial : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
-
Neuroprotective Study :
- A study investigated the effects of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone in a model of lipopolysaccharide (LPS)-induced neuroinflammation. The results indicated that the compound significantly reduced nitric oxide production and inhibited the release of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-chlorophenyl ketone derivatives with pyridinone scaffolds under basic conditions (e.g., NaOH in dichloromethane) yields the target compound. Intermediates are characterized using NMR (e.g., δ 6.22 ppm for CHCO groups) and mass spectrometry (e.g., m/z 419.10 [M + 1]) to confirm regioselectivity and purity . Crystallization from aqueous ethanol is a common purification step .
Q. How is the crystal structure of this compound validated, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used, with R factors < 0.054 indicating high precision. Disorder in residues or twinning may require iterative refinement cycles . Data-to-parameter ratios > 15:1 ensure reliability .
Q. What spectroscopic methods are used to confirm tautomeric forms of pyridinone derivatives?
Matrix isolation IR spectroscopy and gas-phase analysis distinguish tautomers like 2-hydroxypyridine and 2(1H)-pyridinone. Ratios ([hydroxy]:[oxo] ≈ 3:1 in Ar matrices) are quantified via vibrational bands (e.g., C=O stretches at ~1650 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with modified substituents on the pyridinone core?
Yield optimization involves screening catalysts (e.g., ammonium acetate) and solvents (e.g., ethanol vs. DMF). For example, introducing electron-withdrawing groups (e.g., 4-fluorophenyl) increases steric hindrance, requiring prolonged reaction times (6+ hours) and higher temperatures (60–80°C) . Microwave-assisted synthesis may reduce side-product formation .
Q. What strategies resolve contradictions in reported biological activities across studies?
Contradictions arise from assay variability (e.g., cell-based vs. enzyme-targeted). Meta-analysis of IC values (e.g., 19 nM for HIV-1 RT inhibition ) and dose-response curves can clarify structure-activity relationships (SAR). Molecular docking studies using PyMOL or AutoDock validate target interactions, particularly with hydrophobic pockets in enzymes .
Q. How does the pyridinone scaffold influence pharmacokinetic properties in drug design?
The pyridinone core enhances bioavailability via hydrogen bonding with biological targets (e.g., HIV-1 RT). Substituents like 4-chlorophenyl improve lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration. Aminoethanol side chains in derivatives increase solubility for parenteral formulations .
Q. What computational methods predict tautomer stability under physiological conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess tautomer energy differences. Solvent effects (PCM model) and Gibbs free energy comparisons (ΔG < 2 kcal/mol) predict dominant forms in vivo .
Q. How are structure-activity relationships (SAR) analyzed for antifungal derivatives of this compound?
SAR studies correlate substituent electronegativity (e.g., 4-Cl vs. 4-F) with MIC values against Candida albicans. QSAR models using Hammett constants (σ) and π-hydrophobicity parameters identify optimal substituents for broad-spectrum activity .
Methodological Guidelines
- Synthetic Optimization : Use DoE (Design of Experiments) to balance reaction parameters (temperature, solvent polarity) .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database to avoid overfitting .
- Biological Assays : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
